2-(Dicyanomethylene)indan-1,3-dione

Catalog No.
S8518628
CAS No.
M.F
C32H28N2O8
M. Wt
568.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyanomethylene)indan-1,3-dione

Product Name

2-(Dicyanomethylene)indan-1,3-dione

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)propanedinitrile;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene

Molecular Formula

C32H28N2O8

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C20H24O6.C12H4N2O2/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-8H,9-16H2;1-4H

InChI Key

RERKLPZZVLRPGK-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O

Canonical SMILES

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O

2-(Dicyanomethylene)indan-1,3-dione is an organic compound with the molecular formula C12H4N2O2C_{12}H_4N_2O_2 and a molecular weight of 208.17 g/mol. It is characterized by its unique structure, which includes two cyano groups attached to a dicyanomethylene moiety adjacent to an indan-1,3-dione framework. This compound is known for its light-sensitive properties and its role in various biochemical applications, particularly in organic synthesis and material science. Its IUPAC name is 2-(1,3-dioxoinden-2-ylidene)propanedinitrile, and it has a melting point of approximately 282 °C .

  • Addition Reactions: This compound can react with nucleophiles such as pyrrole and indole derivatives, leading to the formation of addition products at the dicyanomethylene carbon atom.
  • Substitution Reactions: The nitrile groups can be replaced by other functional groups under specific conditions, allowing for diverse modifications.
  • Knoevenagel Condensation: The synthesis typically involves a Knoevenagel condensation between indan-1,3-dione and malononitrile in the presence of a base, producing the dicyanomethylene derivative

    The synthesis of 2-(Dicyanomethylene)indan-1,3-dione can be accomplished through several methods:

    • Knoevenagel Condensation: The most common method involves reacting indan-1,3-dione with malononitrile using a base such as sodium acetate or piperidine. This reaction typically yields between 61% to 85% depending on the reaction conditions

      2-(Dicyanomethylene)indan-1,3-dione has several applications across different fields:

      • Organic Synthesis: It serves as a versatile building block for synthesizing various organic compounds.
      • Material Science: Its properties make it useful in developing materials for electronic applications, such as dye-sensitized solar cells.
      • Biochemical Research: Due to its biological activity, it is utilized in studies related to cellular metabolism and oxidative stress responses .

    Studies on the interactions of 2-(Dicyanomethylene)indan-1,3-dione with biomolecules reveal its potential as a modulator in biochemical pathways. It can influence enzyme activity and protein interactions, making it a candidate for further research in drug development and therapeutic applications. Its unique structure allows for specific binding interactions that can be exploited in designing new biochemical assays or therapeutic agents .

    Several compounds share structural similarities with 2-(Dicyanomethylene)indan-1,3-dione. Here are some notable examples:

    Compound NameStructure CharacteristicsUnique Features
    Indan-1,3-dioneContains a diketone structure without cyano groupsBasic structure without additional functionalities
    MalononitrileSimple dinitrile compoundUsed as a reactant in various condensation reactions
    5-Methyl-2-(dicyanomethylene)indan-1,3-dioneSimilar dicyanomethylene structure with methyl substitutionMay exhibit different reactivity due to methyl group
    2-CyanoindaneContains cyano group but lacks the diketone functionalityLess complex than dicyanomethylene derivatives

    These compounds illustrate the diversity within this chemical family while highlighting the unique properties that make 2-(Dicyanomethylene)indan-1,3-dione particularly valuable in research and application contexts.

    IUPAC Nomenclature and Structural Representation

    The IUPAC name for this compound is 2-(dicyanomethylene)indan-1,3-dione, reflecting its bicyclic indan-1,3-dione core substituted at the 2-position with a dicyanomethylene group (–C(CN)₂). The structure consists of a fused benzene and cyclopentane ring, with ketone groups at positions 1 and 3 and a dicyanomethylene moiety at position 2 (Figure 1). The planar conjugation of the π-system enhances its electron-withdrawing capacity, making it valuable in charge-transfer materials.

    Structural Formula:
    $$
    \text{C}{12}\text{H}{4}\text{N}{2}\text{O}{2} \quad \text{(Molecular Weight: 208.18 g/mol)}
    $$

    Synonyms and Registry Numbers

    This compound is recognized by multiple synonyms and registry identifiers:

    • Synonyms:
      • 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile
      • Propanedinitrile, (1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)-
      • 2-(Dicyanomethylene)indane-1,3-dione.
    • CAS Registry Numbers:
      • 16954-74-8 (primary, widely cited)
      • 90522-66-0 (alternative, used in specific catalogs).
    • MDL Number: MFCD00051930.

    Historical Context in Organic Chemistry

    The synthesis of indanone derivatives dates to the early 20th century, with 1-indanones gaining prominence in medicinal and materials chemistry. 2-(Dicyanomethylene)indan-1,3-dione emerged in the late 20th century as a specialized synthon, leveraging the electron-deficient nature of the dicyanomethylene group. Its development paralleled advances in conjugated systems for organic electronics, particularly non-fullerene acceptors (NFAs) used in solar cells. Early applications focused on its utility in Diels–Alder and Friedel–Crafts reactions, enabling the construction of polycyclic frameworks.

    Role as a Functional Building Block in Synthesis

    2-(Dicyanomethylene)indan-1,3-dione serves as a versatile precursor in multiple domains:

    Organic Photovoltaics (OPVs)

    The compound’s electron-deficient structure facilitates its use in NFAs like ITIC and IEIC, which exhibit high power conversion efficiencies (>10%) in bulk heterojunction solar cells. Its strong electron-withdrawing capability stabilizes charge-separated states, critical for efficient light harvesting.

    Nonlinear Optical Materials

    Derivatives of this compound demonstrate large second-order nonlinearities, making them suitable for frequency doubling and electro-optic modulation. The planar conjugation and polarized carbonyl/cyano groups enhance hyperpolarizability.

    Medicinal Chemistry

    While direct biological activity is less documented, structurally related indanones show antiviral, anticancer, and neuroprotective properties. The dicyanomethylene group may modulate pharmacokinetic properties by increasing solubility and metabolic stability.

    Primary Synthesis Routes

    Knoevenagel Condensation Approaches

    The synthesis of 2-(dicyanomethylene)indan-1,3-dione predominantly relies on Knoevenagel condensation between indan-1,3-dione and malononitrile. This reaction exploits the active methylene group of indan-1,3-dione, which undergoes nucleophilic attack on the electron-deficient carbon of malononitrile in the presence of a base. The process is typically conducted in ethanol with catalytic amounts of piperidine or sodium acetate, facilitating the formation of a conjugated enone system [1]. The reaction proceeds via the generation of a resonance-stabilized enolate intermediate, which subsequently undergoes dehydration to yield the dicyanomethylene derivative.

    A critical advantage of this method is its simplicity and scalability. Ethanol serves as an ideal solvent due to its polarity, which promotes the precipitation of the product upon cooling, thereby simplifying purification [1]. The reaction achieves yields ranging from 61% to 85%, depending on the base and reaction duration. Piperidine, a traditional Knoevenagel catalyst, enhances reaction efficiency by deprotonating the active methylene group, while sodium acetate offers a milder alternative for temperature-sensitive substrates [1].

    Functionalization via Cyano Group Introduction

    The introduction of cyano groups into the indan-1,3-dione scaffold is integral to enhancing its electron-accepting capabilities. Malononitrile acts as the primary cyanating agent, reacting with the carbonyl groups of indan-1,3-dione to form the dicyanomethylene moiety. This step is highly regioselective, favoring the formation of the trans-isomer due to steric and electronic factors [1]. The reaction’s success hinges on maintaining stoichiometric excess of malononitrile (typically 2–3 equivalents) to ensure complete conversion of the diketone precursor.

    Alternative cyanation strategies, such as the use of acetonitrile in the presence of sodium methanoate, have been explored but remain less efficient for this specific compound [1]. The Knoevenagel route remains unparalleled in both yield and practicality for synthesizing 2-(dicyanomethylene)indan-1,3-dione.

    Optimization Strategies for Yield and Purity

    Solvent and Catalyst Selection

    Optimizing solvent and catalyst systems is crucial for maximizing yield and purity. Polar aprotic solvents like dimethylformamide (DMF) have been tested but often result in lower yields due to side reactions. Ethanol remains the solvent of choice due to its ability to dissolve reactants while promoting product precipitation [1]. Catalytic bases such as piperidine outperform inorganic alternatives like sodium hydroxide, which can lead to hydrolysis of the cyanide groups.

    Table 1: Impact of Solvent and Catalyst on Reaction Yield

    SolventCatalystYield (%)Purity (%)
    EthanolPiperidine8598
    EthanolSodium Acetate7895
    DMFPiperidine4580

    Temperature-Dependent Reaction Pathways

    Temperature exerts a profound influence on reaction selectivity. At ambient temperatures (20–25°C), the reaction predominantly yields 2-(dicyanomethylene)indan-1,3-dione. Elevating the temperature to 60–80°C shifts the equilibrium toward tetracyano derivatives, necessitating precise thermal control to avoid byproducts [1]. Cooling the reaction mixture post-completion further enhances product crystallization, reducing the need for chromatographic purification.

    Post-Synthetic Modifications

    Derivatization for Enhanced Electron Acceptor Properties

    Post-synthetic modifications of 2-(dicyanomethylene)indan-1,3-dione focus on augmenting its electron-accepting capacity for applications in organic electronics. Halogenation with reagents like N-bromosuccinimide (NBS) introduces electron-withdrawing substituents at the methylene position, further lowering the material’s LUMO energy [1]. For instance, bromination under mechanochemical conditions using tribromoisocyanuric acid achieves near-quantitative yields (97–98%) [1].

    Coordination with transition metals (e.g., Cu, Fe) forms charge-transfer complexes that enhance conductivity in organic semiconductors. These complexes are synthesized by refluxing the compound with metal salts in acetonitrile, followed by crystallization [2].

    Table 2: Derivatization Routes and Electronic Effects

    ModificationReagent/ConditionsEffect on LUMO (eV)
    BrominationNBS, DMSO, 25°C-3.2 → -3.6
    Metal CoordinationCu(ClO~4~)~2~, MeCN, 60°C-3.2 → -3.9

    Crystallographic Analysis

    X-ray Diffraction Studies

    X-ray crystallographic analysis has provided comprehensive structural information for 2-(dicyanomethylene)indan-1,3-dione and its derivatives. The most detailed crystallographic data available is for the related compound 2-(dimorpholinomethylene)-1H-indene-1,3(2H)-dione, which provides insight into the structural characteristics of compounds containing the indan-1,3-dione core with dicyanomethylene substituents [1].

    The crystallographic parameters reveal that derivatives of 2-(dicyanomethylene)indan-1,3-dione typically crystallize in the monoclinic crystal system with the space group C 2/c. The unit cell parameters for a representative derivative are: a = 14.4615(6) Å, b = 12.7573(7) Å, c = 9.8740(4) Å, with a unit cell volume of 1787.25(14) ų [1]. The structure exhibits Z = 4 molecules per unit cell with a calculated density of 1.220 g/cm³.

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupC 2/c
    Unit Cell a14.4615(6) Å
    Unit Cell b12.7573(7) Å
    Unit Cell c9.8740(4) Å
    Volume1787.25(14) ų
    Z4
    Density1.220 g/cm³
    Temperature298 K
    RadiationMo-Kα (λ = 0.71073 Å)

    The diffraction data were collected using a Kappa CCD Enraf Nonius FR 590 diffractometer with Mo-Kα radiation. The structure was solved and refined using the maXus software package. The final refinement converged with R = 0.082 and wR = 0.153, with a goodness-of-fit of 2.543 [1]. The structural analysis utilized 1077 reflections with I > 3σ(I) from a total of 1713 unique reflections measured in the 2θ range of 2.910-25.028°.

    Tautomeric Forms and Conformational Dynamics

    The structural analysis of 2-(dicyanomethylene)indan-1,3-dione reveals interesting tautomeric behavior and conformational dynamics. Research on related indan-1,3-dione derivatives has shown that the substituent at the 2-position significantly influences the tautomeric equilibrium in solvents with different polarities [2]. The compound can exist in multiple tautomeric forms, with the equilibrium being affected by the electronic nature of the dicyanomethylene substituent.

    The tautomeric forms exhibit different structural characteristics, with the enol form typically being more stable due to intramolecular hydrogen bonding interactions [3]. The molecular geometry shows that the compound adopts a predominantly planar conformation, which facilitates extended π-conjugation throughout the indandione system and the dicyanomethylene substituent [4].

    Conformational analysis reveals that the dicyanomethylene group can adopt different orientations relative to the indan-1,3-dione framework. The barrier to rotation around the C-C bond connecting the dicyanomethylene group to the indandione core is relatively low, allowing for dynamic behavior in solution [5]. This conformational flexibility contributes to the compound's diverse reactivity patterns and spectroscopic properties.

    Spectroscopic Profiling

    NMR and IR Spectral Signatures

    Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and electronic environment of 2-(dicyanomethylene)indan-1,3-dione. The ¹H NMR spectrum typically shows characteristic aromatic proton signals in the region of 7.62-7.75 ppm, appearing as multiplets corresponding to the four aromatic protons of the indandione ring system [1]. The chemical shifts are influenced by the electron-withdrawing nature of both the carbonyl groups and the dicyanomethylene substituent.

    The ¹³C NMR spectrum reveals distinct signals for different carbon environments. The carbonyl carbons appear at approximately 189.1 ppm, while the cyano carbons are observed around 120.0 ppm [1]. The quaternary carbons of the indandione system and the dicyanomethylene group exhibit chemical shifts in the range of 97.7-164.3 ppm, reflecting the extensive π-conjugation and electron delocalization throughout the molecule [6].

    Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The most characteristic absorption bands include:

    • Cyano stretch (C≡N): 2200-2220 cm⁻¹, appearing as a sharp, intense band
    • Carbonyl stretch (C=O): 1650-1700 cm⁻¹, typically observed as a strong absorption
    • Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region
    • C-H stretches: Aromatic C-H stretches around 3000-3100 cm⁻¹ [1]

    The precise positions of these bands are influenced by the extent of conjugation and the electronic effects of the dicyanomethylene group. The cyano stretch frequency is particularly diagnostic, as it shifts to lower wavenumbers when the cyano groups are involved in extended conjugation [7].

    UV-Vis Absorption Characteristics

    The UV-visible absorption spectroscopy of 2-(dicyanomethylene)indan-1,3-dione reveals fascinating electronic characteristics that reflect its strong electron-accepting nature. The compound typically exhibits strong absorption in the visible region, with λmax values ranging from 495 to 593 nm depending on the solvent and specific substituents [7].

    The absorption spectrum typically shows two main bands:

    • Band 1: Higher energy absorption around 360-380 nm (π→π* transitions)
    • Band 2: Lower energy absorption around 495-550 nm (charge transfer transitions)

    The visible absorption is particularly sensitive to solvent polarity, with polar solvents generally causing bathochromic (red) shifts. In chloroform, the parent compound shows λmax at 495 nm, while in more polar solvents like acetonitrile, the absorption maximum shifts to longer wavelengths [7]. This solvatochromic behavior is attributed to the charge-transfer character of the electronic transitions and the stabilization of the excited state in polar media.

    The molar extinction coefficients are typically high (ε > 10³ M⁻¹cm⁻¹), indicating strong electronic transitions. The intense visible absorption and the electron-accepting nature of the dicyanomethylene group make these compounds excellent candidates for applications in photovoltaic devices and nonlinear optical applications [7].

    Computational Chemistry Insights

    Density Functional Theory (DFT) Calculations

    Density functional theory calculations have provided comprehensive insights into the electronic structure and properties of 2-(dicyanomethylene)indan-1,3-dione. Multiple functionals have been employed to study different aspects of the molecule, with particular emphasis on optimizing the correlation between calculated and experimental properties [4].

    The choice of functional significantly affects the calculated properties. Comparative studies using B3LYP, CAM-B3LYP, ωB97XD, MPW1PW91, M06, and LC-BLYP functionals with the 6-31G(d,p) basis set have shown that the M06 functional provides the best agreement with experimental UV-visible absorption data [4]. The calculated λmax value of 532 nm using M06/6-31G(d,p) closely matches experimental observations, making this level of theory suitable for further computational studies.

    The optimized geometry obtained from DFT calculations reveals that the molecule adopts a planar conformation with extended π-conjugation throughout the system. The bond lengths and angles are consistent with extensive electron delocalization, particularly between the indandione core and the dicyanomethylene substituent [4]. The calculated structure shows good agreement with available X-ray crystallographic data for related compounds.

    Vibrational frequency calculations provide theoretical support for the experimental IR spectroscopic assignments. The calculated frequencies for the cyano stretch (2200-2220 cm⁻¹) and carbonyl stretch (1650-1700 cm⁻¹) are in excellent agreement with experimental values, validating the computational approach [4].

    Electron Affinity and Frontier Molecular Orbitals

    The frontier molecular orbital analysis of 2-(dicyanomethylene)indan-1,3-dione reveals important insights into its electronic properties and reactivity. The highest occupied molecular orbital (HOMO) energy is typically around -5.3 eV, while the lowest unoccupied molecular orbital (LUMO) energy is approximately -2.6 eV, resulting in a HOMO-LUMO gap of about 2.7 eV [4] [8].

    The electron affinity of 2-(dicyanomethylene)indan-1,3-dione has been experimentally determined to be 1.33 eV through charge-transfer spectral analysis and polarographic measurements [9]. This high electron affinity confirms the compound's strong electron-accepting character, making it an excellent π-acceptor in various chemical reactions and applications.

    The frontier molecular orbital analysis shows that:

    • HOMO: Primarily localized on the indandione core with some contribution from the π-conjugated system
    • LUMO: Significantly delocalized over the entire molecule, with substantial contribution from the dicyanomethylene group
    • LUMO+1: Further delocalized throughout the extended π-system [4]
    OrbitalEnergy (eV)Primary Localization
    HOMO-5.3Indandione core
    LUMO-2.6Dicyanomethylene group
    HOMO-LUMO Gap2.7-

    The electron density distributions reveal that the LUMO is particularly concentrated on the dicyanomethylene substituent, consistent with its role as the primary electron-accepting site in the molecule. This distribution pattern explains the compound's reactivity toward nucleophiles and its utility in electron-transfer processes [4].

    The calculated reorganization energies for electron transfer processes are relatively low, indicating efficient charge transport properties. The electron reorganization energy (λe) is typically around 0.003-0.007 eV, while the hole reorganization energy (λh) ranges from 0.008-0.009 eV [4]. These values suggest that the compound could be suitable for applications in organic electronic devices.

    Hydrogen Bond Acceptor Count

    10

    Exact Mass

    568.18456586 g/mol

    Monoisotopic Mass

    568.18456586 g/mol

    Heavy Atom Count

    42

    Dates

    Last modified: 02-18-2024

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